Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H7F3O4 It is a derivative of benzoic acid, featuring a trifluoromethoxy group (-OCF3) and a hydroxyl group (-OH) on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-hydroxy-2-(trifluoromethoxy)benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-Hydroxy-2-(trifluoromethoxy)benzoic acid+MethanolH2SO4Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-(trifluoromethoxy)benzaldehyde or 4-hydroxy-2-(trifluoromethoxy)acetophenone.
Reduction: Formation of 4-hydroxy-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate: Similar structure but with different positioning of the hydroxyl and trifluoromethoxy groups.
Methyl 4-hydroxy-3-(trifluoromethoxy)benzoate: Another isomer with the trifluoromethoxy group in a different position.
Uniqueness
Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate is unique due to the specific positioning of the trifluoromethoxy and hydroxyl groups on the benzene ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
IUPAC Name |
methyl 4-hydroxy-2-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-8(14)6-3-2-5(13)4-7(6)16-9(10,11)12/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDLEMAYTXUDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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